![molecular formula C19H14O3 B303308 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone, also known as BBMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBMQ belongs to the class of quinones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway. ROS are known to induce apoptosis in cancer cells by damaging their DNA and other cellular components. The inhibition of the NF-κB pathway prevents the activation of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone has been shown to have several biochemical and physiological effects, including the inhibition of topoisomerases, the induction of DNA damage, and the modulation of various signaling pathways. 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone is its potent anti-cancer activity, which makes it an attractive candidate for further development as a cancer therapeutic agent. However, 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability.
Future Directions
Future research on 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone should focus on improving its stability and solubility to enhance its therapeutic potential. Further studies are also needed to elucidate the molecular mechanisms underlying its anti-cancer and anti-inflammatory properties. Additionally, the potential of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone as a drug delivery system for other therapeutic agents should be explored.
Synthesis Methods
The synthesis of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-benzyloxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-hydroxy-1,4-benzoquinone to yield 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
Product Name |
2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H14O3/c20-16-8-11-19(21)18(12-16)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
PUSULFBNGHQGSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CC3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



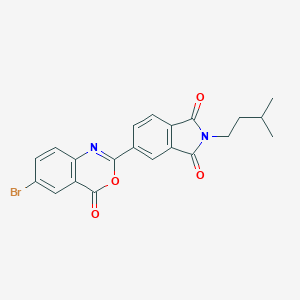
![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
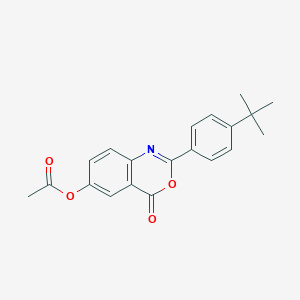
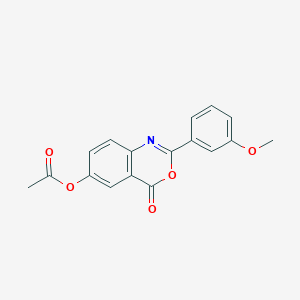
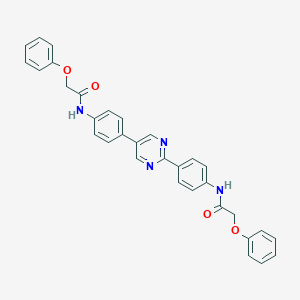
![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)
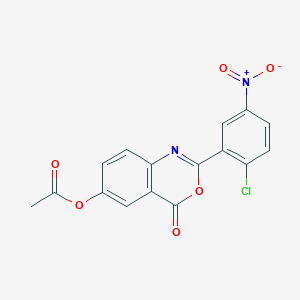
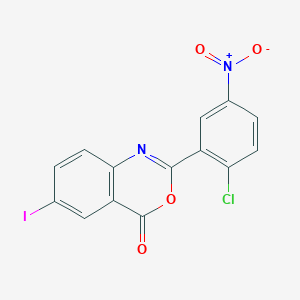
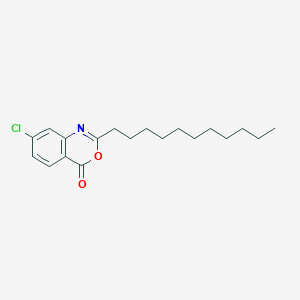
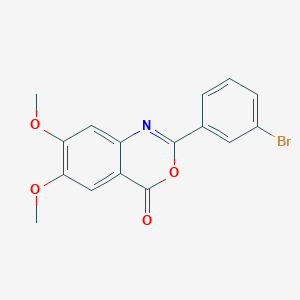
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)